molecular formula C25H20ClN3O2 B2622409 5-(4-chlorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-19-5

5-(4-chlorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2622409
CAS RN: 866347-19-5
M. Wt: 429.9
InChI Key: XVMFMKWVHSYROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-chlorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The molecule also has methoxy groups (-OCH3) and a chlorobenzyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole ring and the aromatic rings would likely result in a planar structure. The electron-donating methoxy groups and the electron-withdrawing chlorobenzyl group could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The methoxy groups are electron-donating, which could make the carbon atoms they’re attached to more nucleophilic. The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy groups and the aromatic rings could influence its solubility, while the size and shape of the molecule could affect its melting point and boiling point .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Electronics and Optoelectronics

Heterocyclic Synthesis and Methodology

Materials Science and Coordination Chemistry

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The compound could be of interest for further study, given the biological activity of similar compounds. Future research could focus on synthesizing the compound and testing its biological activity. Modifications to the structure could also be explored to optimize its properties .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-30-19-9-5-17(6-10-19)24-22-15-29(14-16-3-7-18(26)8-4-16)23-12-11-20(31-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFMKWVHSYROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.